

Spectroscopic Analysis of 2-Iodo-4-isopropyl-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-4-isopropyl-1-methoxybenzene

Cat. No.: B14774452

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectral data and analytical methodologies pertinent to the characterization of **2-Iodo-4-isopropyl-1-methoxybenzene**. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents data for structurally analogous compounds to serve as a valuable reference for researchers in the field.

Important Note: Extensive searches of scientific databases and literature did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for **2-Iodo-4-isopropyl-1-methoxybenzene** (CAS 1369897-14-2). The data presented herein is for the closely related structural analogs: 2-iodo-1-methoxy-4-methylbenzene and 4-(tert-butyl)-2-iodo-1-methoxybenzene. These analogs provide valuable insights into the expected spectral characteristics.

Data Presentation: Spectral Data of Structural Analogs

The following tables summarize the quantitative NMR and MS data for the aforementioned structural analogs of **2-Iodo-4-isopropyl-1-methoxybenzene**.

Table 1: Spectral Data for 2-iodo-1-methoxy-4-methylbenzene

Technique	Parameter	Value
¹ H NMR	Solvent	CDCl ₃
Frequency	400 MHz	
Chemical Shift (δ)		7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
¹³ C NMR	Solvent	CDCl ₃
Frequency	100.6 MHz	
Chemical Shift (δ)		156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS	Ionization Mode	Electron Ionization (EI)
m/z (relative intensity)	248.00 (100) [M] ⁺	

Table 2: Spectral Data for 4-(tert-butyl)-2-iodo-1-methoxybenzene

Technique	Parameter	Value
¹ H NMR	Solvent	CDCl ₃
Frequency	400 MHz	
Chemical Shift (δ)		7.77 (d, J = 2.4 Hz, 1H), 7.32 (dd, J = 8.6, 2.4 Hz, 1H), 6.76 (d, J = 8.6 Hz, 1H), 3.86 (s, 3H), 1.29 (s, 9H)
¹³ C NMR	Solvent	CDCl ₃
Frequency	100.6 MHz	
Chemical Shift (δ)		156.0, 145.7, 136.7, 126.5, 110.6, 86.0, 56.5, 34.1, 31.6
GC-MS	Ionization Mode	Electron Ionization (EI)
m/z (relative intensity)		290.20 (40) [M] ⁺ , 275.15 (100) [M-CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

- To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
- Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: A standard single-pulse sequence.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8 to 16 scans, depending on the sample concentration.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100.6 MHz or corresponding frequency for the available instrument.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

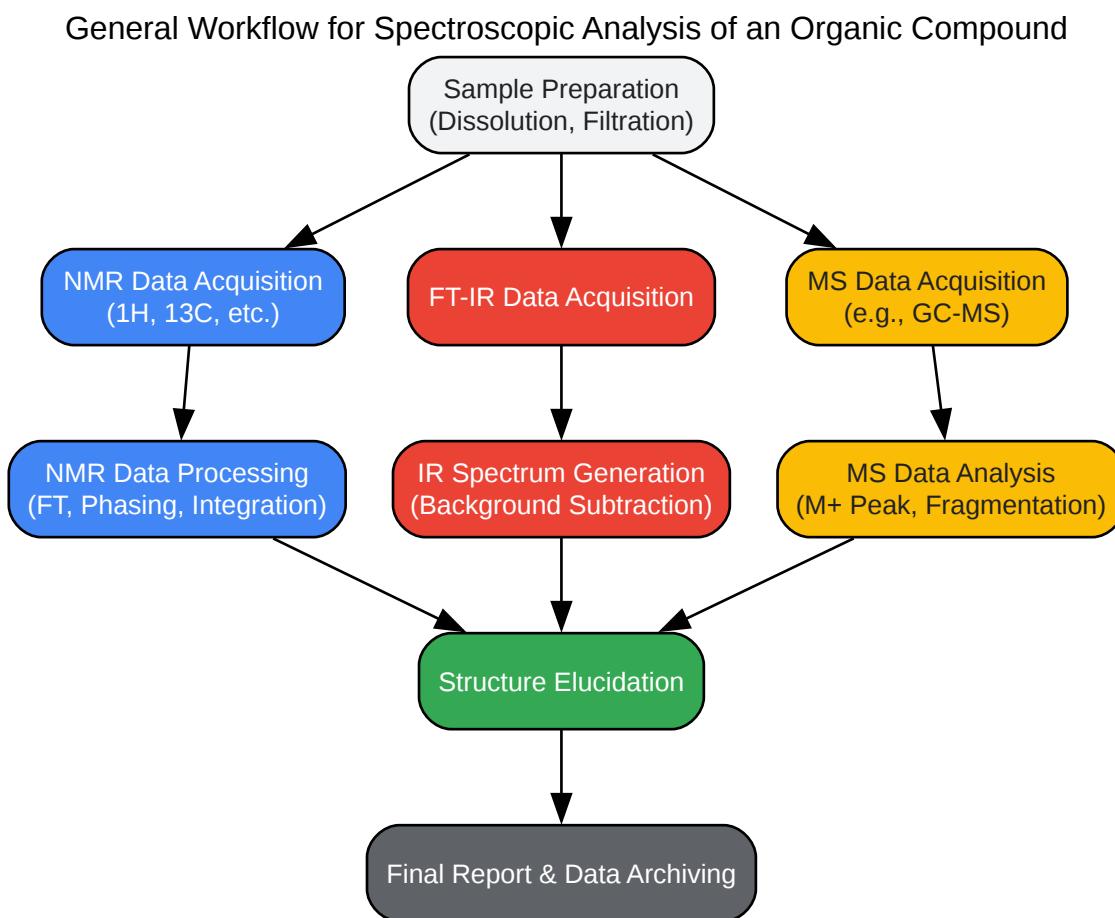
- Instrument Parameters:

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

- Data Acquisition and Processing:

- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Label the significant peaks corresponding to characteristic bond vibrations.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - For volatile and thermally stable compounds, Gas Chromatography (GC) is a common method for sample introduction (GC-MS).
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Inject the solution into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer.
- Instrument Parameters:
 - Ionization Source: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A typical range would be m/z 40-500 to encompass the molecular ion and expected fragments.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can aid in structural confirmation.
 - Compare the isotopic pattern of the molecular ion peak with theoretical values, especially considering the presence of iodine.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodo-4-isopropyl-1-methoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14774452#spectral-data-for-2-iodo-4-isopropyl-1-methoxybenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com